molecular formula C27H24N2O3 B247850 1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B247850
M. Wt: 424.5 g/mol
InChI Key: VFUWKLCPRAXMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine, commonly known as NAP, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAP belongs to the class of piperazine derivatives and has been found to possess a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of NAP is not fully understood. However, it has been proposed that NAP exerts its effects through the modulation of various signaling pathways. NAP has been found to activate the ERK1/2 and AKT signaling pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
NAP has been found to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. NAP has also been found to modulate the immune system and enhance the production of cytokines. In animal models, NAP has been shown to reduce tumor growth, protect neurons from damage, and improve cognitive function.

Advantages and Limitations for Lab Experiments

NAP has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. NAP has also been shown to be non-toxic and well-tolerated in animal models. However, NAP has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the research on NAP. One area of interest is the development of NAP derivatives with improved potency and selectivity. Another area of interest is the investigation of the role of NAP in the regulation of the immune system and its potential applications in immunotherapy. Additionally, the therapeutic potential of NAP in the treatment of neurodegenerative diseases and cancer needs to be further explored.
Conclusion
In conclusion, NAP is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAP possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to modulate various signaling pathways. NAP has several advantages for lab experiments, but its mechanism of action is not fully understood. There are several future directions for the research on NAP, which may lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of NAP involves the reaction between 1-naphthoic acid and 2-naphthylamine in the presence of a suitable coupling agent. The reaction results in the formation of 1-(1-naphthoyl)-2-naphthylamine, which is further reacted with 2-(2-bromooxy)acetyl chloride to yield NAP. The synthesis of NAP has been optimized to increase yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

NAP has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. NAP has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases.

properties

Product Name

1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C27H24N2O3/c30-26(19-32-23-13-12-20-6-1-2-8-22(20)18-23)28-14-16-29(17-15-28)27(31)25-11-5-9-21-7-3-4-10-24(21)25/h1-13,18H,14-17,19H2

InChI Key

VFUWKLCPRAXMIX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.